N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide is a structurally complex molecule featuring a tetrahydropteridin core substituted with a 4-fluorobenzyl group, an acetamide linker, and a 3-chloro-4-methylphenyl moiety.
Key structural attributes include:
- Tetrahydropteridin-2,4-dione core: A bicyclic system with two ketone groups, which may confer rigidity and hydrogen-bonding capabilities.
- 4-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- 3-Chloro-4-methylphenyl acetamide: A halogenated aromatic group that could influence binding affinity through hydrophobic interactions or steric effects.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O3/c1-13-2-7-16(10-17(13)23)27-18(30)12-28-20-19(25-8-9-26-20)21(31)29(22(28)32)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJJMGGHJNNDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021695194, also known as SR-9009, is a REV-ERB agonist. REV-ERBs are nuclear receptors that play a crucial role in maintaining the body’s circadian rhythms. They also regulate gene expression and physiological rhythms.
Mode of Action
SR-9009 acts as a REV-ERB agonist. It modulates normal metabolism processes and energy utilization in the body. It binds to both the active and exo sites of the REV-ERB receptors, prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters.
Biochemical Pathways
The primary biochemical pathway affected by SR-9009 is the circadian rhythm pathway. By acting as a REV-ERB agonist, SR-9009 influences the body’s internal clock, which governs cycles of sleepiness and alertness, effectively managing various bodily functions according to a day-night cycle.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substitution Patterns
The tetrahydropteridin core distinguishes this compound from analogs with pyrazolo[3,4-d]pyrimidine (e.g., Example 83 in ) or chromeno[2,3-d]pyrimidine () scaffolds. These heterocycles differ in electronic properties and conformational flexibility:
Key Observations :
- The tetrahydropteridin core likely exhibits greater polarity due to its two ketone groups compared to sulfur-containing chromeno-pyrimidines () or fused pyrazole-pyrimidine systems (). This may impact solubility and membrane permeability .
- Fluorine substitution (4-fluorobenzyl in the target vs. trifluoromethyl in ) modulates electronic effects and bioavailability.
Acetamide Linker and Aromatic Substituents
The acetamide group in the target compound is analogous to N-substituted acetamides reported in and –4. For example:
Key Observations :
- The 3-chloro-4-methylphenyl group in the target compound introduces steric bulk compared to smaller substituents like 4-methoxyphenyl (). This could enhance binding specificity in hydrophobic pockets .
- Planar acetamide groups (as seen in ) facilitate hydrogen bonding with biological targets, whereas steric hindrance (e.g., dichlorophenyl in ) may reduce conformational flexibility .
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